Methyl 2-chloro-6-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-chloro-6-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-6-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products such as 2-azido-6-(trifluoromethyl)benzoate or 2-thio-6-(trifluoromethyl)benzoate.
Hydrolysis: 2-chloro-6-(trifluoromethyl)benzoic acid.
Reduction: 2-chloro-6-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Methyl 2-chloro-6-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Methyl 2-chloro-4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.
Methyl 2-bromo-6-(trifluoromethyl)benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-chloro-6-(difluoromethyl)benzoate: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 2-chloro-6-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRJOFHMWLLAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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